In Vivo Efficacy in Taxane-Resistant Prostate Cancer: Complete Tumor Growth Inhibition vs. Paclitaxel Minimal Response
DJ101 was evaluated in a paclitaxel-resistant xenograft mouse model of human prostate cancer (PC-3/TxR). In this model, DJ101 administration resulted in complete inhibition of tumor growth, whereas paclitaxel demonstrated minimal efficacy [1]. This direct head-to-head in vivo comparison quantifies the differential response between DJ101 and paclitaxel in a clinically relevant taxane-resistant disease setting.
| Evidence Dimension | In vivo tumor growth inhibition in taxane-resistant prostate cancer model |
|---|---|
| Target Compound Data | Complete tumor growth inhibition |
| Comparator Or Baseline | Paclitaxel: Minimally effective |
| Quantified Difference | Qualitative complete response vs. minimal/no response; statistical significance reported |
| Conditions | PC-3/TxR paclitaxel-resistant human prostate cancer xenograft mouse model |
Why This Matters
This differential efficacy in a paclitaxel-resistant model directly informs compound selection for research programs focused on taxane-resistant prostate cancer, where paclitaxel and related taxanes would be predicted to fail.
- [1] Arnst KE, Wang Y, Hwang DJ, Xue Y, Costello T, Hamilton D, Chen Q, Yang J, Park F, Dalton JT, Miller DD, Li W. A Potent, Metabolically Stable Tubulin Inhibitor Targets the Colchicine Binding Site and Overcomes Taxane Resistance. Cancer Res. 2018;78(1):265-277. View Source
